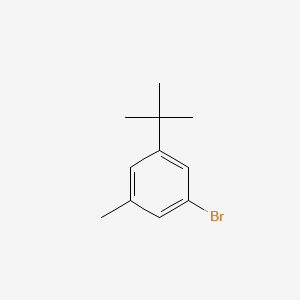
1-Bromo-3-tert-butyl-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3-tert-butyl-5-methylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-3-tert-butyl-5-methylbenzene, also known as 1-Bromo-mesitylene, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H15Br and is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring. Its structure can be represented as follows:
The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to its lipophilicity, potentially influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Studies have indicated that brominated compounds can exhibit antimicrobial activity. The halogen atom may interact with microbial cell membranes or enzymes, disrupting their functions .
- Antioxidant Activity : Research suggests that similar compounds possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Enzyme Modulation : The tert-butyl group may enhance membrane permeability, allowing the compound to interact with various enzymes or receptors within cells. This interaction could modulate enzymatic activities involved in metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including this compound. Results showed significant inhibition against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
- Cellular Uptake and Toxicity : Research involving cellular models demonstrated that this compound could be effectively absorbed by human cell lines. However, toxicity assessments revealed that at higher concentrations, it could induce cytotoxic effects, necessitating careful dosage considerations in therapeutic applications .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have been performed to determine how structural modifications influence biological activity. These studies indicate that variations in substituents on the benzene ring significantly affect both potency and selectivity for biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and tert-butyl groups | Antimicrobial, potential antioxidant |
| 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde | Hydroxy group present | Enhanced antioxidant properties |
| 2-Bromomesitylene | Lacks tert-butyl group | Lower lipophilicity; different activity profile |
Properties
IUPAC Name |
1-bromo-3-tert-butyl-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIMCRJBRTILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656916 |
Source


|
| Record name | 1-Bromo-3-tert-butyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193905-94-1 |
Source


|
| Record name | 1-Bromo-3-tert-butyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














